![molecular formula C28H37NO9 B1609362 Petasinoside CAS No. 70474-34-9](/img/structure/B1609362.png)
Petasinoside
Overview
Description
Petasinoside is a natural product from the herbs of Petasites japonicus . It belongs to the class of organic compounds known as branched alkanes .
Molecular Structure Analysis
The molecular formula of Petasinoside is C28H37NO9 . It has a molecular weight of 531.60 g/mol . The structure of Petasinoside is complex and detailed structural analysis would require advanced techniques .Physical And Chemical Properties Analysis
Petasinoside is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not well documented in the literature .Scientific Research Applications
Pharmacology and Toxicology
Petasinoside, being a type of pyrrolizidine alkaloid, has implications in pharmacological studies due to its bioactive properties. Pyrrolizidine alkaloids are known for their hepatotoxicity, which makes them significant in the study of liver diseases . Research into these compounds can help develop better understanding and treatments for liver conditions caused by toxic substances.
Botanical Studies
In botanical research, Petasinoside is valuable for studying the defense mechanisms of plants. It is found in plants like Petasites japonicus, which use these alkaloids to deter herbivores . Understanding the role of such compounds can aid in the development of pest-resistant crops.
Environmental Health
Given the potential health hazards of pyrrolizidine alkaloids, Petasinoside is important in environmental health research. Monitoring and managing the presence of such compounds in food and the environment is crucial for public health safety .
Chemical Synthesis
The complex structure of Petasinoside offers a challenge for synthetic chemists. It can serve as a model compound for developing new synthetic methodologies and for training in complex organic synthesis .
Metabolomics
Petasinoside is part of metabolomic studies, which involve the comprehensive analysis of metabolites in biological systems. Its presence and effects on metabolic pathways can provide insights into the metabolic processes of organisms .
Food Safety
Research on Petasinoside also extends to food safety, as some plants containing pyrrolizidine alkaloids are consumed as food. Ensuring these foods are safe for consumption and free from toxic levels of alkaloids is a key application .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that some components of senna, a plant that contains similar compounds, are metabolized by gut bacteria into active metabolites . These metabolites appear to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . .
Action Environment
The action, efficacy, and stability of Petasinoside can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting.
properties
IUPAC Name |
[(1S,2R,8S)-1-[[(E)-3-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-4-16(2)27(34)38-22-14-29-13-5-6-21(29)20(22)15-35-23(30)12-9-18-7-10-19(11-8-18)37-28-26(33)25(32)24(31)17(3)36-28/h4,7-12,17,20-22,24-26,28,31-33H,5-6,13-15H2,1-3H3/b12-9+,16-4+/t17-,20+,21-,22-,24-,25+,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHECWVLJXCSV-OJBZVYEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CN2CCCC2C1COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1COC(=O)/C=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)- | |
CAS RN |
70474-34-9 | |
Record name | Petasinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.